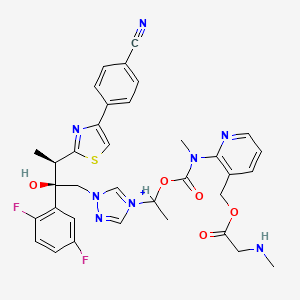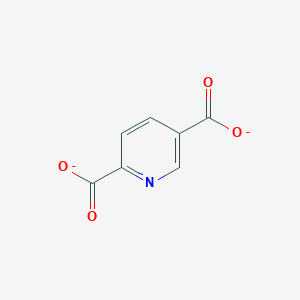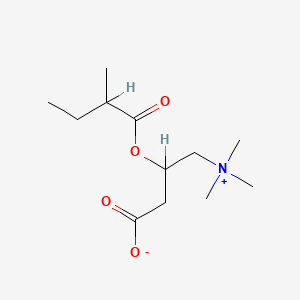
2-Methylbutyroylcarnitine
Descripción general
Descripción
2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . It belongs to the class of organic compounds known as acyl carnitines, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond .
Synthesis Analysis
Acylcarnitines, including 2-Methylbutyroylcarnitine, are derived from the breakdown of amino and fatty acids . The acetyl group is transferred from acetyl-CoA to carnitine, resulting in CoA and acylcarnitines . This process facilitates the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation .
Molecular Structure Analysis
The molecular formula of 2-Methylbutyroylcarnitine is C12H23NO4 . Its InChI is InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 .
Physical And Chemical Properties Analysis
The average mass of 2-Methylbutyroylcarnitine is 245.315 Da and its monoisotopic mass is 245.162704 Da .
Aplicaciones Científicas De Investigación
Metabolic Studies and Disorders
2-Methylbutyroylcarnitine has been identified in metabolic studies, particularly in the context of 2-methylacetoacetyl-CoA thiolase deficiency. This condition is marked by excessive excretion of various acylcarnitines, including 2-methylbutyroylcarnitine. These studies emphasize the role of acylcarnitines in diagnosing and understanding metabolic disorders (Fontaine et al., 1996).
Cancer Research
In the realm of cancer research, 2-methylbutyroylcarnitine has been associated with a decreased risk of various cancers, including lung, ovarian, and breast cancer. This finding from a Mendelian randomization study suggests a possible protective role of this metabolite in cancer development and its potential use as a biomarker (Feng et al., 2022).
Animal Nutrition and Digestive Health
Research in animal nutrition has explored the effects of 2-methylbutyrate (a related compound) on rumen fermentation, enzyme activities, and feed digestibility in steers. These studies provide insights into the role of such metabolites in improving digestive efficiency and overall health in livestock (Wang et al., 2012).
Metabolic Variants and Isoleucine Catabolism
2-Methylbutyroylcarnitine also plays a role in isoleucine catabolism. Studies on 2-methylbutyryl-CoA dehydrogenase deficiency, which involves alterations in isoleucine metabolism, have shed light on the broader implications of such metabolic variants. This research contributes to our understanding of amino acid metabolism and its clinical relevance (Sass et al., 2008).
Nutritional Supplements and Metabolic Health
The supplementation of 2-methylbutyrate in animals, such as dairy calves, has been shown to impact growth performance and rumen development. This illustrates the potential of such compounds in enhancing animal growth and health (Liu et al., 2016).
Propiedades
IUPAC Name |
3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPDBBYTYJYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423789 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylbutyroylcarnitine | |
CAS RN |
31023-25-3 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



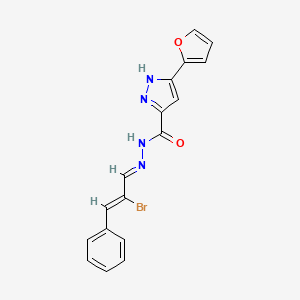
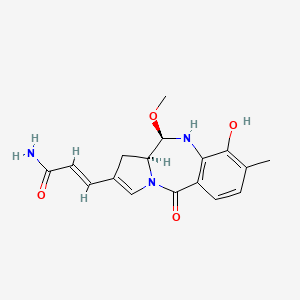
![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
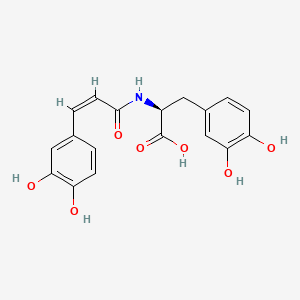
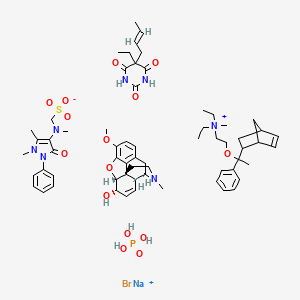
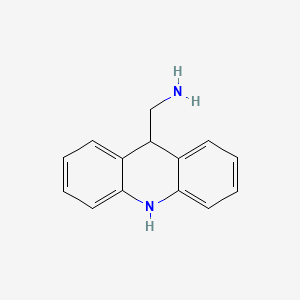
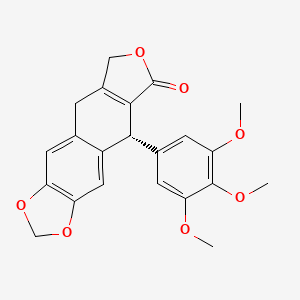
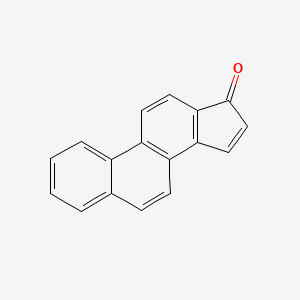
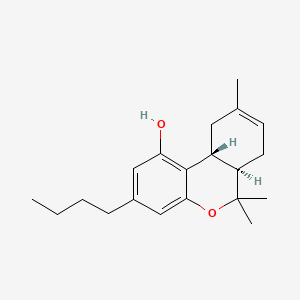
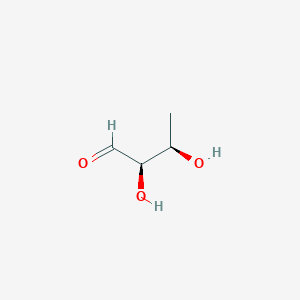
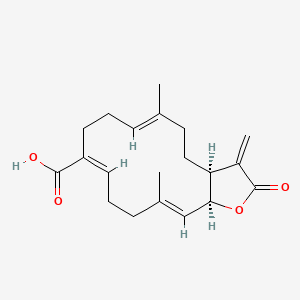
![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)
